molecular formula C22H24Cl2N2O4 B1663759 Isrib CAS No. 548470-11-7

Isrib

Cat. No.: B1663759
CAS No.: 548470-11-7
M. Wt: 451.3 g/mol
InChI Key: HJGMCDHQPXTGAV-UHFFFAOYSA-N
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Description

ISRIB (Integrated Stress Response inhibitor) is a small molecule that antagonizes the Integrated Stress Response (ISR) by targeting the eukaryotic initiation factor 2B (eIF2B), a critical regulator of translation under stress conditions. This compound binds to the β-δ subunit interface of eIF2B, stabilizing its decameric structure and restoring guanine nucleotide exchange factor (GEF) activity, thereby counteracting the translational repression caused by phosphorylated eIF2α (p-eIF2α) . Preclinical studies demonstrate this compound’s efficacy in reversing ISR-driven pathologies, including neurodegeneration, traumatic brain injury (TBI), and demyelinating diseases, without inducing toxicity associated with complete ISR inhibition . Its unique allosteric mechanism distinguishes it from other compounds targeting the ISR pathway .

Preparation Methods

The synthesis of ISRIB (trans-isomer) involves a multi-step organic reaction that begins with the construction of its core scaffold. The critical transformation in this process is the formation of an asymmetric center, ensuring the trans configuration of the molecule. This is typically achieved through a selective catalytic process, which allows for high stereocontrol and yields the desired isomer with significant purity .

Chemical Reactions Analysis

ISRIB (trans-isomer) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalytic hydrogenation for reduction and halogenation agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cognitive Enhancement

ISRIB has shown promise in enhancing learning and memory. Studies have demonstrated that administration of this compound can significantly improve long-term memory in rodent models. For instance, a study published in Science indicated that this compound treatment reversed cognitive deficits associated with stress-induced conditions, suggesting its potential as a cognitive enhancer .

Neuroprotection in Traumatic Brain Injury (TBI)

Recent research has highlighted this compound's ability to reverse neuronal and cognitive effects following concussions. In a study conducted at UCSF, mice treated with this compound after experiencing TBI exhibited improved working memory and restored function in critical neuronal structures, such as dendritic spines . This suggests this compound could be a viable therapeutic option for managing the aftermath of concussive injuries.

Potential in Neurodegenerative Diseases

This compound's role in mitigating the effects of neurodegenerative diseases is under investigation. The drug has been shown to alleviate stress-induced cellular dysfunctions that contribute to conditions like Alzheimer's disease. By preventing the aggregation of amyloid-beta peptides, this compound may offer neuroprotective effects that could slow disease progression .

Case Studies

Study Focus Findings
UCSF Study (2018)Cognitive EnhancementThis compound enhances long-term memory in rodents by blocking eIF2α phosphorylation .
UCSF Study (2022)TBI RecoveryThis compound reverses cognitive deficits and restores neuronal function post-concussion in mice .
Neurodegeneration ResearchAlzheimer's DiseaseThis compound inhibits amyloid-beta aggregation, potentially offering neuroprotection against Alzheimer's .

Pharmacokinetics and Safety

This compound has demonstrated favorable pharmacokinetic properties, including good brain penetration, which is critical for its effectiveness in treating central nervous system disorders. The compound has been well-tolerated in animal studies, indicating a promising safety profile for future clinical applications .

Mechanism of Action

ISRIB (trans-isomer) exerts its effects by binding to the active structure of the translation initiation factor eIF2B. This binding prevents structural changes of eIF2B due to phosphorylated eIF2, which is produced in a stress environment. By stabilizing the active form of eIF2B, this compound effectively suppresses the progression of the integrated stress response pathway . This mechanism allows this compound to restore normal protein synthesis in cells under stress, thereby reversing the effects of cellular stress responses .

Comparison with Similar Compounds

ISRIB shares functional overlap with several compounds but differs in mechanisms, pharmacokinetics, and therapeutic outcomes. Below is a detailed analysis:

Trazodone and Dibenzoylmethane (DBM)

  • Their exact targets remain unidentified .
  • Efficacy : Both compounds partially reverse p-eIF2α-mediated translational repression and show neuroprotection in prion disease, frontotemporal dementia (FTD), and Parkinson’s disease models. However, their effects are less potent than this compound in restoring global protein synthesis .
  • Pharmacokinetics : Trazodone and DBM exhibit superior blood-brain barrier penetration and oral bioavailability compared to this compound, making them more viable for chronic use .
  • Key Difference : Their mechanism is downstream of p-eIF2α and independent of eIF2B structural modulation .

2BAct (this compound Derivative)

  • Mechanism : 2BAct is a stabilized derivative of this compound with identical eIF2B-binding properties but enhanced solubility and metabolic stability .
  • Efficacy : In vanishing white matter disease (VWMD) models, 2BAct rescues mutant eIF2B activity more effectively than this compound, suggesting utility in diseases with eIF2B mutations .
  • Clinical Progress : 2BAct and other this compound derivatives are in phase 1 trials for cognitive enhancement and neurodegenerative diseases .

GSK2606414 (PERK Inhibitor)

  • Mechanism : GSK2606414 inhibits PERK, an upstream kinase that phosphorylates eIF2α. Unlike this compound, it blocks all PERK-mediated signaling, leading to pancreatic toxicity in preclinical models .
  • Efficacy : While effective in reducing ER stress in Alzheimer’s models, GSK2606414 exacerbates neuronal death in amyotrophic lateral sclerosis (ALS) and lacks this compound’s cognitive-enhancing effects .
  • Key Difference : Complete PERK inhibition contrasts with this compound’s partial, context-dependent restoration of translation, which preserves adaptive stress responses .

Guanabenz

  • Mechanism : Guanabenz selectively inhibits the dephosphorylation of p-eIF2α by targeting regulatory subunits of protein phosphatase 1 (PP1), prolonging ISR activation. This contrasts with this compound’s ISR-suppressive activity .
  • Therapeutic Utility : Though neuroprotective in prion disease, guanabenz’s prolongation of ISR limits its use compared to this compound’s rapid translational recovery .

Comparative Data Table

Compound Target/Mechanism Pharmacokinetics Efficacy Toxicity References
This compound eIF2B β-δ interface (allosteric modulator) Moderate half-life in rodents; requires intravenous administration Neuroprotection, cognitive enhancement, VWMD rescue Low (partial ISR inhibition)
Trazodone/DBM Downstream of p-eIF2α (unknown target) High oral bioavailability; crosses blood-brain barrier Partial translation rescue; neuroprotection in FTD, prion models Not reported
2BAct eIF2B (derivative with improved stability) Enhanced solubility and metabolic stability Superior efficacy in VWMD; cognitive enhancement Under investigation
GSK2606414 PERK kinase inhibition Limited data Reduces ER stress in AD models High (pancreatic toxicity)
Guanabenz PP1 regulatory subunit (prolongs ISR) Orally available Neuroprotection in prion disease Moderate (prolonged ISR)

Key Research Findings

Mechanistic Specificity : this compound’s allosteric eIF2B modulation avoids toxicity linked to PERK inhibition (e.g., GSK2606414) or global ISR activation (e.g., guanabenz) .

Pharmacokinetic Limitations : Despite this compound’s efficacy, its poor solubility and rapid clearance necessitate derivatives like 2BAct for clinical translation .

Biological Activity

ISRIB (Integrated Stress Response Inhibitor) is a small molecule that has garnered significant attention in the field of biomedical research due to its unique ability to modulate the integrated stress response (ISR). This compound has been shown to reverse the effects of eIF2α phosphorylation, thereby enhancing cognitive function and memory in various animal models. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including mechanisms of action, experimental results, and implications for therapeutic applications.

This compound functions primarily by targeting the eIF2B complex, which is crucial for protein synthesis regulation under stress conditions. The compound binds to eIF2B, preventing its inhibition by phosphorylated eIF2α, thus restoring protein synthesis rates that are typically suppressed during stress responses. This action not only alleviates cellular stress but also enhances synaptic plasticity and cognitive functions.

  • Binding Mechanism: this compound binds to the active structure of eIF2B, preventing it from adopting an inhibitory conformation induced by phosphorylated eIF2α .
  • Impact on Protein Synthesis: By stabilizing eIF2B in its active form, this compound promotes the translation of specific mRNAs essential for neuronal function and memory consolidation .

Cognitive Enhancement

Numerous studies have demonstrated this compound's potential in reversing cognitive deficits:

  • Age-Related Memory Improvement:
    • A study showed that old mice treated with this compound exhibited significant improvements in spatial memory tasks compared to vehicle-treated controls. Specifically, these mice made fewer errors when locating hidden platforms in a water maze, indicating enhanced cognitive function comparable to younger mice .
  • Alzheimer's Disease Models:
    • In models mimicking Alzheimer's disease, this compound administration restored memory functions and synaptic plasticity in the hippocampus. Mice subjected to memory tests after this compound treatment performed significantly better than those receiving no treatment .

Mechanistic Insights

This compound's effects on the ISR pathway have been elucidated through various experimental approaches:

  • In Vivo Studies: Genome-wide ribosome profiling revealed that this compound reverses translational repression caused by eIF2α phosphorylation without altering overall mRNA levels in unstressed cells .
  • Biochemical Assays: Studies employing CRISPR-Cas9 technology demonstrated that this compound can stabilize mutant forms of eIF2B associated with diseases like Vanishing White Matter Disease (VWMD), restoring their catalytic activity .

Data Summary

The following table summarizes key experimental findings related to this compound's biological activity:

StudyModelKey FindingsCognitive Impact
Sidrauski et al. (2013)RodentReversed effects of eIF2α phosphorylationEnhanced long-term memory
Chou et al. (2020)Aging MiceImproved spatial memory; fewer errors in tasksComparable to young mice performance
Zyryanova et al. (2020)VWMD MutantsStabilized mutant eIF2B complexes; restored GEF activityPotential therapeutic for neurodegenerative diseases

Case Studies

  • Cognitive Function Restoration:
    • In a controlled experiment, aged mice were administered this compound over a short duration. Follow-up assessments indicated not only immediate improvements in memory tasks but also sustained cognitive benefits weeks after treatment cessation .
  • Neurodegenerative Disease Models:
    • Research involving Alzheimer’s-like conditions showed that this compound could mitigate cognitive decline by enhancing synaptic function and protein synthesis within affected neural circuits .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate ISRIB’s molecular mechanism of action in stress response pathways?

  • Methodological Answer: Begin with in vitro assays using this compound derivatives to assess binding affinity to eIF2B, the target protein in the Integrated Stress Response (ISR). Employ cryo-EM or X-ray crystallography to resolve structural interactions between this compound and eIF2B . Pair this with cell-based luciferase reporter assays to quantify ISR inhibition under stress conditions (e.g., ER stress, oxidative stress). Use knock-out cell lines (e.g., PERK-deficient cells) to isolate this compound’s effects on specific stress pathways .

Q. What are the standard concentrations and exposure times for this compound in cell culture studies?

  • Methodological Answer: Optimize dosing via dose-response curves (typically 50 nM–1 µM for 24–48 hours). Validate using phospho-eIF2α Western blots to confirm ISR suppression. Include vehicle controls (e.g., DMSO) and normalize to stress-inducing agents like thapsigargin. Replicate protocols from peer-reviewed studies to ensure consistency .

Q. How can researchers validate this compound’s efficacy in in vivo models of neurodegenerative disease?

  • Methodological Answer: Use transgenic mouse models (e.g., TauP301S for tauopathy) and administer this compound intraperitoneally (5–20 mg/kg daily). Assess cognitive outcomes via Morris water maze or novel object recognition tests. Post-mortem, quantify biomarkers like ATF4, CHOP, and synaptic markers via immunohistochemistry. Ensure blinding and randomization to mitigate bias .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported neuroprotective vs. cytotoxic effects across studies?

  • Methodological Answer: Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell type specificity, stressor duration). Design follow-up experiments using isogenic cell lines to isolate genetic factors. For in vivo discrepancies, compare pharmacokinetic profiles (e.g., blood-brain barrier penetration) across models and adjust dosing regimens accordingly .

Q. What strategies optimize this compound’s synergistic potential with other ISR modulators (e.g., GSK2606414) without off-target effects?

  • Methodological Answer: Use combinatorial drug screening (e.g., SynergyFinder) to calculate combination indices (CI). Validate hits with RNA-seq to profile downstream gene expression. Employ CRISPRi/a to perturb candidate pathways and confirm mechanistic overlap. Include toxicity assays (e.g., LDH release) to rule out additive cytotoxicity .

Q. How can researchers resolve challenges in replicating this compound’s effects in patient-derived induced pluripotent stem cell (iPSC) models?

  • Methodological Answer: Standardize differentiation protocols for neuronal lineages (e.g., cortical neurons) and stress induction. Use single-cell RNA-seq to account for heterogeneity. Cross-validate findings with organoid models and correlate with clinical metadata (e.g., disease stage). Pre-screen iPSC lines for eIF2B polymorphisms that may affect this compound responsiveness .

Q. Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in multi-omics datasets?

  • Methodological Answer: Apply linear mixed-effects models to account for batch effects in transcriptomic/proteomic data. Use pathway enrichment tools (e.g., GSEA) to prioritize ISR-related pathways. For longitudinal in vivo studies, employ survival analysis (Cox proportional hazards) with time-varying covariates .

Q. How should researchers design IRB-compliant studies involving this compound in human-derived samples?

  • Methodological Answer: Submit a detailed protocol to the IRB, including:

  • Data anonymization procedures for patient-derived samples.
  • Risk mitigation for secondary data use (e.g., GDPR compliance for EU collaborations).
  • Justification for this compound’s experimental use, citing preclinical safety data .
  • Include a Data Management Plan (DMP) outlining storage, sharing, and destruction protocols .

Q. What controls are essential to ensure reproducibility in this compound studies?

  • Methodological Answer:

  • Positive/Negative Controls: Use thapsigargin (ISR inducer) and this compound-resistant cell lines.
  • Technical Replicates: Minimum triplicates for qPCR/Western blot.
  • Blinding: Randomize treatment groups and use coded samples for assays.
  • Data Transparency: Share raw data (e.g., via Zenodo) and pre-register analysis pipelines .

Q. Data Interpretation and Reporting

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo bioavailability?

  • Methodological Answer: Conduct ADME (Absorption, Distribution, Metabolism, Excretion) profiling using LC-MS to measure this compound levels in plasma/brain tissue. Adjust formulations (e.g., nanoparticle encapsulation) to enhance bioavailability. Validate with pharmacodynamic markers (e.g., p-eIF2α reduction in brain lysates) .

Q. What criteria should guide the selection of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Prioritize derivatives with improved solubility and metabolic stability. Use molecular docking to predict eIF2B binding and validate with SPR (Surface Plasmon Resonance). Screen for off-target effects via kinome-wide profiling .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMCDHQPXTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045380
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597403-47-8
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.